Calcium Channel-Mediated Bioelectrical Activity Modulation in Gastrointestinal Smooth Muscle
In ex vivo bioelectrical activity (BEA) recordings from rat gastric smooth muscle, 3-methyl-1-phenylbutan-2-amine (compound 3) produced a statistically significant alteration in BEA parameters (p < 0.05) attributed to calcium channel regulation and Ca²⁺ influx modulation [1]. This finding contrasts with typical amphetamine derivatives, which primarily exert CNS effects through monoamine transporter interactions rather than direct smooth muscle calcium channel modulation [2]. Among the series of synthesized mebeverine precursors, compound 3 was identified as the leader structure based on its BEA effects [1].
| Evidence Dimension | Change in smooth muscle bioelectrical activity (BEA) |
|---|---|
| Target Compound Data | Statistically significant change (p < 0.05) |
| Comparator Or Baseline | Vehicle control (baseline BEA) |
| Quantified Difference | Significant alteration (p < 0.05) |
| Conditions | Ex vivo rat gastric smooth muscle strips, single sucrose gap method |
Why This Matters
This is the first documented evidence of smooth muscle calcium channel modulation for this compound class, enabling selection for peripheral antispasmodic applications distinct from CNS-targeted amphetamines.
- [1] Milusheva M, Gledacheva V, Stefanova I, et al. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Biomedicines. 2023;11(2):605. doi:10.3390/biomedicines11020605 View Source
- [2] Heal DJ, Smith SL, Gosden J, Nutt DJ. Amphetamine, past and present – a pharmacological and clinical perspective. J Psychopharmacol. 2013;27(6):479-496. doi:10.1177/0269881113482532 View Source
